An In-Depth Technical Guide to 5-Ethyl-4-propyl-1,2-oxazolidin-3-one and its Congeners: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-Ethyl-4-propyl-1,2-oxazolidin-3-one and its Congeners: Synthesis, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound: An exhaustive search of chemical databases and literature did not yield a specific CAS number or dedicated experimental data for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one. This guide, therefore, provides a comprehensive technical overview of the broader class of 4,5-disubstituted 1,2-oxazolidin-3-ones, a family of heterocyclic compounds with significant potential in medicinal chemistry. The principles, synthetic routes, and applications discussed herein are directly applicable to the target molecule and serve as a robust framework for its synthesis and investigation.
Introduction to the 1,2-Oxazolidin-3-one Scaffold
The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen.[1] Depending on the relative positions of the heteroatoms and the carbonyl group, different isomers exist, with the 2-oxazolidinone scaffold being the most extensively studied in drug discovery.[1][2] The 1,2-oxazolidin-3-one core, while less explored, represents a fascinating isostere of various functional groups and holds promise for the development of novel therapeutics.[1] These scaffolds are integral to a range of bioactive molecules, demonstrating their utility as "privileged structures" in medicinal chemistry.[3] Their applications span various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory agents.[1]
Chemical Identity and Identifiers
While a specific CAS number for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is not available, the table below provides identifiers for the parent 1,2-oxazolidin-3-one and a representative substituted analogue to contextualize the target compound.
| Identifier | Target: 5-Ethyl-4-propyl-1,2-oxazolidin-3-one | 4-Amino-1,2-oxazolidin-3-one |
| Structure | Structure to be synthesized | |
| CAS Number | Not Available | 339-72-0[4] |
| Molecular Formula | C₉H₁₇NO₂ | C₃H₆N₂O₂[4] |
| Molecular Weight | 171.24 g/mol (calculated) | 102.09 g/mol [4] |
| IUPAC Name | 5-Ethyl-4-propyl-1,2-oxazolidin-3-one | 4-amino-1,2-oxazolidin-3-one[4] |
| SMILES | CCC(C(CC)ONC1=O)C1 | C1(C(=O)NCO1)N[4] |
| InChIKey | Not Available | DYDCUQKUCUHJBH-UHFFFAOYNA-N[4] |
Synthesis of 4,5-Disubstituted 1,2-Oxazolidin-3-ones: A Proposed Route
The synthesis of 4,5-disubstituted 1,2-oxazolidin-3-ones can be approached through several methodologies. A plausible and efficient strategy for the synthesis of the target molecule, 5-Ethyl-4-propyl-1,2-oxazolidin-3-one, involves a multi-step process starting from readily available precursors. The following proposed synthesis is based on established chemical transformations within this compound class.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(pent-1-en-3-yl)oxyisoindoline-1,3-dione (Intermediate A)
-
To a solution of 1-penten-3-ol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF at 0 °C, triphenylphosphine (1.2 eq) is added.
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield Intermediate A.
Step 2: Synthesis of O-(pent-1-en-3-yl)hydroxylamine (Intermediate B)
-
Intermediate A is dissolved in a mixture of ethanol and chloroform.
-
Hydrazine hydrate (1.5 eq) is added, and the mixture is refluxed for 2 hours.
-
After cooling, the precipitate is filtered off, and the filtrate is concentrated to give Intermediate B.
Step 3: Epoxidation to form O-(3-propyloxiran-2-yl)hydroxylamine (Intermediate C)
-
Intermediate B is dissolved in dichloromethane.
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give Intermediate C.
Step 4: Ring-opening to form 1-amino-1-(hydroxylamino)pentan-2-ol (Intermediate D)
-
The epoxide (Intermediate C) is treated with an ammonia solution in methanol.
-
The reaction is stirred in a sealed tube at 60 °C for 24 hours.
-
The solvent is evaporated to yield the amino alcohol (Intermediate D).
Step 5: Cyclization to 5-Ethyl-4-propyl-1,2-oxazolidin-3-one (Target Compound)
-
Intermediate D is dissolved in dichloromethane with a non-nucleophilic base such as triethylamine (2.2 eq).
-
A phosgene equivalent, such as triphosgene (0.4 eq), dissolved in dichloromethane is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The mixture is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Physicochemical and Spectroscopic Properties
The expected physicochemical and spectroscopic properties of 5-Ethyl-4-propyl-1,2-oxazolidin-3-one are extrapolated from data on similar oxazolidinone structures.
| Property | Expected Value/Characteristic |
| Physical State | Likely a solid or high-boiling liquid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| ¹H NMR | Characteristic signals for the ethyl and propyl groups, as well as diastereotopic protons on the heterocyclic ring. |
| ¹³C NMR | A signal for the carbonyl carbon is expected around 155-160 ppm. Signals for the carbons of the ethyl and propyl groups and the ring carbons will also be present. |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) is expected around 1750 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 171.24 would be observed. |
Applications in Research and Drug Development
The oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and numerous compounds in clinical development.[1]
Antibacterial Agents
The most prominent application of oxazolidinones is in the field of antibacterial agents.[5] Linezolid, the first clinically approved oxazolidinone antibiotic, is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6] The mechanism of action involves the inhibition of bacterial protein synthesis.[6]
Caption: Simplified diagram of the antibacterial mechanism of oxazolidinones.
Other Therapeutic Areas
Beyond their antibacterial properties, oxazolidinone derivatives have been investigated for a multitude of other therapeutic applications, including:
-
Antituberculosis Agents : Some oxazolidinones have shown potent activity against Mycobacterium tuberculosis.[1]
-
Anticancer Agents : Certain derivatives exhibit cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory and Neurologic Diseases : The scaffold has been explored for its potential in treating inflammatory conditions and neurological disorders.[1]
The versatility of the oxazolidinone core allows for extensive structural modifications, making it a "privileged scaffold" for targeting a diverse array of biological receptors.[3]
Safety, Handling, and Storage
Specific safety data for 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is not available. However, general precautions for handling laboratory chemicals and, more specifically, oxazolidinone derivatives should be followed.[7][8][9]
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust or vapors and contact with skin and eyes.[7]
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid :
-
Disposal : Dispose of contents/container in accordance with local, regional, national, and international regulations.[8]
Conclusion
While 5-Ethyl-4-propyl-1,2-oxazolidin-3-one is not a commercially available compound with established identifiers, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on the well-documented chemistry of the 4,5-disubstituted 1,2-oxazolidin-3-one class. The versatility and proven biological activity of the oxazolidinone scaffold make this and related compounds attractive targets for further investigation in medicinal chemistry and drug discovery.
References
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- 2-Oxazolidinone Safety D
- Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-429.
- Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-429.
- 2-Oxazolidone - SAFETY D
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Lee, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 568.
- Al-Tannak, N. F., & Al-Kuraishy, H. M. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Journal of Drug Delivery and Therapeutics, 12(4-S), 185-192.
- Strateva, T., & Yordanov, D. (2009). Drug-drug interactions and safety of linezolid, tedizolid, and other oxazolidinones. Expert Opinion on Drug Safety, 8(5), 571-583.
- SAFETY DATA SHEET: 2-Oxazolidinone. (2023). Fisher Scientific.
- Bongini, A., et al. (1990). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. X-Ray molecular structure of (4S,5R,4′S)-1 -(4′-lodomethyl-4′-methyl-4′,5′-dihydro-1′,3′-oxazol-2′-yl)-3,4-dimethyl-5-phenylimidazolidin-2-one and (4S,5R,4′S,1″S)-1 -[4′-(1″-iodobutyl)-4′,5′-dihydro-1′,3′-oxazol-2′-yl]-3,4-dimethyl-5-phenylimidazolidin-2-one. Journal of the Chemical Society, Perkin Transactions 1, 3095-3101.
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- Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
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PubChem. (n.d.). 2-Oxazolidinone, 3-((5-nitro-2-furfurylidene)amino)-5-((4-propyl-1-piperazinyl)methyl)-. Retrieved February 17, 2026, from [Link]
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US EPA. (2023). 4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)-1-methylethylidene]-2-thioxo-. Retrieved February 17, 2026, from [Link]
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